molecular formula C18H22N4O5 B12532760 5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine CAS No. 674781-10-3

5'-Amino-3'-{[(benzyloxy)carbonyl]amino}-3',5'-dideoxythymidine

Cat. No.: B12532760
CAS No.: 674781-10-3
M. Wt: 374.4 g/mol
InChI Key: XOIJRTHQWPLYSI-RRFJBIMHSA-N
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Description

5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is a synthetic nucleoside analog This compound is characterized by the presence of an amino group at the 5’ position and a benzyloxycarbonyl-protected amino group at the 3’ position of the thymidine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine typically involves multiple steps:

    Protection of the Hydroxyl Groups: The hydroxyl groups of thymidine are protected using silyl or acyl protecting groups.

    Introduction of the Amino Group: The 5’ hydroxyl group is converted to an amino group through a series of reactions, including oxidation, reduction, and substitution.

    Benzyloxycarbonyl Protection: The amino group at the 3’ position is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Free amino derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The mechanism of action of 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine involves its incorporation into DNA or RNA strands during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets include DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

  • 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}pentanoic acid
  • 5’-Amino-3’-{[(benzyloxy)carbonyl]amino}butanoic acid

Uniqueness

5’-Amino-3’-{[(benzyloxy)carbonyl]amino}-3’,5’-dideoxythymidine is unique due to its specific structure, which allows it to be incorporated into nucleic acids. This property makes it particularly useful in studies of DNA and RNA synthesis and its potential therapeutic applications.

Properties

CAS No.

674781-10-3

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

benzyl N-[(2R,3S,5R)-2-(aminomethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]carbamate

InChI

InChI=1S/C18H22N4O5/c1-11-9-22(17(24)21-16(11)23)15-7-13(14(8-19)27-15)20-18(25)26-10-12-5-3-2-4-6-12/h2-6,9,13-15H,7-8,10,19H2,1H3,(H,20,25)(H,21,23,24)/t13-,14+,15+/m0/s1

InChI Key

XOIJRTHQWPLYSI-RRFJBIMHSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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